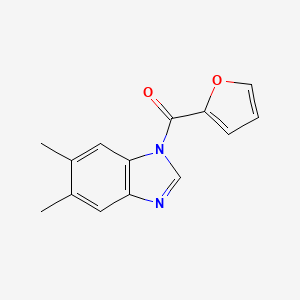

![molecular formula C14H9ClN2O2 B5547153 3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5547153.png)

3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related furan derivatives involves condensation reactions, cyclization, and substitutions. For example, Saikachi and Suzuki (1959) synthesized new 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters by condensation of acryloyl chloride with various amines and alcohols, although these derivatives did not exhibit the expected antibacterial activity, potentially due to solubility issues (Saikachi & Suzuki, 1959). Similarly, Hamad and Hashem (2000) synthesized 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones and related compounds through high-yield one-pot reactions, demonstrating the versatility of furan derivatives in synthesis (Hamad & Hashem, 2000).

Molecular Structure Analysis

The molecular structure of furan derivatives like 3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide is typically analyzed using spectroscopic techniques such as NMR and IR spectroscopy, alongside X-ray crystallography for precise structural determination. Zheng (2004) described the synthesis of related compounds under microwave irradiation, highlighting the structural confirmations provided by spectral data (Zheng, 2004).

Chemical Reactions and Properties

Furan derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidation-reduction reactions, which are influenced by their functional groups. Burgaz et al. (2007) reported the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides to yield 4-cyano-2,3-dihydrofuran-3-carboxamides, demonstrating the reactive versatility of furan-containing compounds (Burgaz et al., 2007).

Physical Properties Analysis

The physical properties of 3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide and related compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments. Kiryu and Iguchi (1967) explored the polymorphism of related acrylamides, revealing different crystal forms and transitions, which are essential for material science applications (Kiryu & Iguchi, 1967).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and herbicidal activities of furan derivatives, are studied to explore their applications in various fields. Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, exhibiting good herbicidal activities, indicating the potential agrochemical applications of such compounds (Wang et al., 2004).

Wissenschaftliche Forschungsanwendungen

Oxidative Cyclization and Synthesis

Compounds with structural similarities to "3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide" have been explored for their potential in oxidative cyclization reactions. For example, oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides has led to the regio- and stereoselective synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides. Such chemical transformations are significant in organic synthesis, contributing to the development of novel compounds with potential applications in medicinal chemistry and material science (Burgaz et al., 2007).

Anti-Malarial Agents

Another application area is in the development of anti-malarial agents. Research on compounds featuring the furanyl and cyanoacrylamide motifs, similar to "3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide," has shown promising anti-malarial activity. Specific structural modifications, such as the presence of a phenylacetic acid substructure, have been associated with potent inhibitory effects against multi-drug resistant strains of Plasmodium falciparum, showcasing the potential of such compounds in therapeutic applications (Wiesner et al., 2003).

Herbicidal Activity

The synthesis and investigation of 2-cyanoacrylates with various substitutions have demonstrated herbicidal activities, particularly as inhibitors of photosystem II (PSII) electron transport. This suggests that compounds structurally related to "3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide" could be explored for their potential as novel herbicides, contributing to agricultural science and crop protection strategies (Wang et al., 2004).

Synthesis of Heterocycles

Research has also focused on the synthesis of heterocyclic compounds, such as oxadiazoles, fused with thiophene or furan rings. These syntheses involve cyclization reactions and are indicative of the versatility of furanyl and cyanoacrylamide components in creating complex molecules with potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis (Kudelko & Jasiak, 2013).

Eigenschaften

IUPAC Name |

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-11-3-1-9(2-4-11)13-6-5-12(19-13)7-10(8-16)14(17)18/h1-7H,(H2,17,18)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVJKOMKYJERCO-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

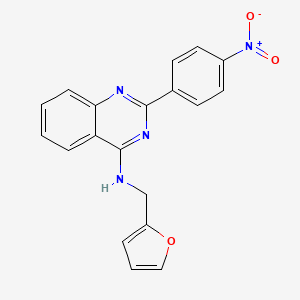

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)